molecular formula C17H11F3N2O2 B300805 N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide

N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide

Cat. No. B300805
M. Wt: 332.28 g/mol
InChI Key: NCXDTSYWWMBYHB-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((E)-[3-(trifluoromethyl)phenyl]methylidene)-1-benzofuran-2-carbohydrazide, also known as TFM-BF, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide exerts its effects through the inhibition of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide has been shown to have anti-inflammatory effects in vitro and in vivo. It can reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and inhibit the activity of COX-2 and 5-LOX. N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide has also been shown to have anti-cancer effects, inhibiting the growth of cancer cells and inducing apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide is its potential as a lead compound for the development of new drugs. Its anti-inflammatory and anti-cancer properties make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its exact effects on the body.

Future Directions

Future research on N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide could focus on elucidating its mechanism of action and identifying potential drug targets. It could also involve the development of new derivatives of N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide with improved pharmacological properties. Additionally, N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide could be studied in animal models to determine its efficacy and safety in vivo.

Synthesis Methods

N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide can be synthesized through a reaction between 1-benzofuran-2-carbohydrazide and 3-(trifluoromethyl)benzaldehyde. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellow solid that can be purified through recrystallization.

properties

Product Name

N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-1-benzofuran-2-carbohydrazide

Molecular Formula

C17H11F3N2O2

Molecular Weight

332.28 g/mol

IUPAC Name

N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H11F3N2O2/c18-17(19,20)13-6-3-4-11(8-13)10-21-22-16(23)15-9-12-5-1-2-7-14(12)24-15/h1-10H,(H,22,23)/b21-10+

InChI Key

NCXDTSYWWMBYHB-UFFVCSGVSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N/N=C/C3=CC(=CC=C3)C(F)(F)F

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NN=CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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